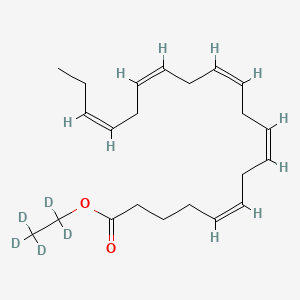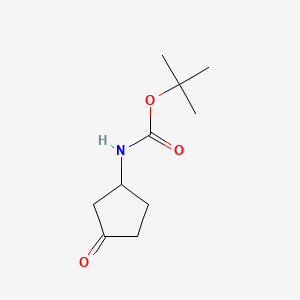
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.19 g/mol . It is a solid or semi-solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
Mode of Action
It is known that the bromopyridinyl group and the azetidine ring in the structure could potentially interact with various biological targets .
Pharmacokinetics
The compound’s molecular weight (32919 g/mol) suggests that it may have suitable properties for oral bioavailability .
Action Environment
The action, efficacy, and stability of “tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound is stable under inert atmosphere and should be stored at 2-8°C .
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate involves several steps. One common method includes the reaction of 3-bromopyridine-2-ol with tert-butyl azetidine-1-carboxylate in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .
Analyse Chemischer Reaktionen
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate is used in various scientific research fields, including:
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-((2-bromopyridin-3-yl)oxy)azetidine-1-carboxylate: This compound has a similar structure but with the bromine atom in a different position on the pyridine ring.
tert-Butyl 3-((4-bromopyridin-2-yl)oxy)azetidine-1-carboxylate: Another similar compound with the bromine atom in a different position.
Eigenschaften
IUPAC Name |
tert-butyl 3-(3-bromopyridin-2-yl)oxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMREHLSIQVEMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704121 |
Source


|
| Record name | tert-Butyl 3-[(3-bromopyridin-2-yl)oxy]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227381-94-3 |
Source


|
| Record name | tert-Butyl 3-[(3-bromopyridin-2-yl)oxy]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














